1,2,3-Tribromopropane
Overview
Description
1,2,3-Tribromopropane: is a toxic organic compound with the chemical formula C3H5Br3 . It is a clear, colorless to light yellow liquid that is primarily used in organic synthesis. This compound is known for its high density and relatively high boiling point, making it a significant reagent in various chemical reactions .
Mechanism of Action
Target of Action
1,2,3-Tribromopropane (TBP) is a toxic organic compound . The primary target of TBP is the respiratory system . It interacts with the cells of the respiratory system, leading to various effects.
Biochemical Pathways
The degradation of this compound involves several steps . The initial step is dehalogenation to 2,3-dibromo-1-propanol . This is followed by a series of reactions involving enzymes such as haloalkane dehalogenase, halohydrin hydrogen-halide-lyase, and epoxide hydrolase . The final product of this pathway is glycerol , which can then enter intermediary metabolism.
Result of Action
TBP is known to be toxic and can cause damage to organs such as the kidneys and testes in rats . It has also been shown to cause DNA damage and is mutagenic in certain strains of Salmonella typhimurium . In addition, TBP can induce dominant lethal mutations in the early spermatid stage of male rats .
Biochemical Analysis
Biochemical Properties
1,2,3-Tribromopropane has been studied in several genotoxicity assays . It interacts with various enzymes and proteins in these biochemical reactions . The nature of these interactions involves the induction of DNA repair in primary rat hepatocyte culture .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by inducing DNA repair . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inducing DNA repair . This can lead to changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromopropane can be synthesized through several methods:
Addition of Bromine to Allyl Bromide: This method involves the addition of bromine to allyl bromide in the presence of a solvent like carbon tetrachloride.
Action of Phosphorus Pentabromide on Epibromohydrin or Symmetrical Dibromohydrin: This method involves the reaction of phosphorus pentabromide with epibromohydrin or symmetrical dibromohydrin.
Addition of Hydrogen Bromide to 1,3-Dibromopropene: This method involves the addition of hydrogen bromide to 1,3-dibromopropene.
Action of Bromine and Phosphorus on Glycerol: This method involves the reaction of bromine and phosphorus with glycerol.
Industrial Production Methods: The industrial production of this compound typically involves the addition of bromine to allyl bromide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tribromopropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Bases: Strong bases like potassium tert-butoxide are used in elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include alcohols, ethers, or amines.
Elimination Products: The major products of elimination reactions are alkenes or alkynes.
Scientific Research Applications
1,2,3-Tribromopropane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals.
Biological Studies: It is used in mutagenicity studies to understand its effects on genetic material.
Industrial Applications: It is used as a solvent in organic metal reactions and as an intermediate in the production of other chemicals.
Comparison with Similar Compounds
1,2-Dibromoethane: This compound has two bromine atoms and is used in similar substitution and elimination reactions.
1,3-Dibromopropane: This compound has two bromine atoms on the first and third carbon atoms and is used in the synthesis of cyclic compounds.
Tetrabromoethane: This compound has four bromine atoms and is used as a heavy liquid for density gradient separation.
Uniqueness: 1,2,3-Tribromopropane is unique due to its three bromine atoms, which provide multiple sites for chemical reactions. This makes it more versatile in organic synthesis compared to compounds with fewer bromine atoms .
Properties
IUPAC Name |
1,2,3-tribromopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCLGDLYRUPKAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059129 | |
Record name | Propane, 1,2,3-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059129 | |
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Molecular Weight |
280.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 16.5 deg C; [Merck Index] Light yellow liquid; mp = 16-17 deg C; [Sigma-Aldrich MSDS] | |
Record name | 1,2,3-Tribromopropane | |
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CAS No. |
96-11-7 | |
Record name | 1,2,3-Tribromopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-11-7 | |
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Record name | 1,2,3-Tribromopropane | |
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Record name | s-Tribromopropane | |
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Record name | Propane, 1,2,3-tribromo- | |
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Record name | Propane, 1,2,3-tribromo- | |
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Record name | 1,2,3-tribromopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.254 | |
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Record name | 1,2,3-TRIBROMOPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2R8L96TOV | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,3-tribromopropane?
A1: The molecular formula of this compound is C3H5Br3, and its molecular weight is 280.79 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: Researchers have used various spectroscopic techniques to analyze this compound, including nuclear magnetic resonance (NMR) spectroscopy and vibrational spectroscopy (Infrared and Raman). These techniques provide information about the compound's structure, bonding, and vibrational modes. [, , , ]
Q3: What are the known toxicological effects of this compound?
A4: Studies have shown that this compound exhibits both renal and testicular toxicity in rats. [] This toxicity is linked to its ability to induce DNA damage in these organs. Further research indicates that the number, position, and type of halogen substituents in halogenated propanes play a significant role in their DNA-damaging and necrogenic effects. [, ]
Q4: What is known about the environmental impact of this compound?
A5: While specific studies focusing on the ecotoxicological effects of this compound are limited within the provided research papers, its use as a soil fumigant [] raises concerns about its potential impact on soil organisms and groundwater contamination.
Q5: Can this compound be used in organic synthesis?
A6: Yes, this compound serves as a valuable reagent in various organic reactions. For instance, it can be used to synthesize bromoallene through dehydrobromination under phase-transfer catalysis conditions. [] It is also a key intermediate in synthesizing substituted 1,4-dithiafulvalenes from β-dicarbonyl compounds. [, ]
Q6: How does the positioning of bromine atoms in bromopropanes affect their chemical reactivity?
A7: Research indicates that the position of bromine atoms significantly influences the reactivity of bromopropanes. For example, 1,3-dibromopropane demonstrates higher toxicity compared to other bromopropane isomers due to its different mode of action, potentially as a chemical poison. []
Q7: Can this compound be converted into other valuable chemicals?
A8: Yes, this compound can be transformed into alkanes through a two-step process involving the Suzuki coupling reaction. This method, using a palladium catalyst supported on SBA-15, effectively converts this compound to alkanes with good selectivity. []
Q8: Does this compound have applications in material science?
A9: Yes, this compound, when mixed with 1,2-dibromoethane, forms a flotation liquid used in high-precision density comparison measurements of silicon crystals. This method is crucial for developing density standards and determining the Avogadro constant. [, ]
Q9: Are there specific analytical techniques used to study this compound?
A10: Researchers employ various analytical techniques, including gas chromatography [] and density comparison measurements using the pressure of flotation method. [, ] These techniques allow for the characterization, quantification, and monitoring of this compound in different settings.
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